2,5-Dichloro-pyridin-4-ylamine hydrochloride
Overview
Description
2,5-Dichloro-pyridin-4-ylamine hydrochloride is a chemical compound with the molecular formula C5H5Cl3N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 5 positions and an amine group at the 4 position. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-pyridin-4-ylamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2,5-dichloropyridine with ammonia or an amine source under controlled conditions to introduce the amine group at the 4 position. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
- Substituted pyridines
- Pyridine N-oxides
- Biaryl compounds
Scientific Research Applications
2,5-Dichloro-pyridin-4-ylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
- 3,5-Dichloro-4-aminopyridine
- 2,6-Dichloro-4-aminopyridine
- 2,5-Dichloro-3-aminopyridine
Comparison: 2,5-Dichloro-pyridin-4-ylamine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications. The presence of chlorine atoms at the 2 and 5 positions and an amine group at the 4 position provides distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
2,5-dichloropyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUDDCMGHLESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-45-4 | |
Record name | 4-Pyridinamine, 2,5-dichloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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